molecular formula C12H4Cl6O2S B14908524 6,6'-Thiobis(2,4,5-trichlorophenol)

6,6'-Thiobis(2,4,5-trichlorophenol)

Cat. No.: B14908524
M. Wt: 424.9 g/mol
InChI Key: FLBPYLKSSDOEOO-UHFFFAOYSA-N
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Description

6,6'-Thiobis(2,4,5-trichlorophenol) is a synthetic organochloride compound that has been utilized in scientific research for its biocidal properties. Historically, compounds of this class, particularly chlorophenols, are known for their antibacterial and antifungal activities, which made them subjects of study for potential application in disinfectant and preservative formulations . The core structure of this molecule is built from two 2,4,5-trichlorophenol moieties linked by a thioether (sulfur) bridge. The 2,4,5-trichlorophenol unit itself is a known fungicide and herbicide . Researchers have investigated this compound for its specific mechanisms of action. A key area of study is its effect on cellular mitochondria; scientific screening has identified 6,6'-Thiobis(2,4,5-trichlorophenol) as a disruptor of mitochondrial membrane potential, a critical parameter for cellular energy production and health . This mechanism is often associated with uncoupling oxidative phosphorylation, which can be relevant for toxicological profiling and studies on cellular stress pathways . As such, this compound provides value in research fields exploring mitochondrial function, cellular toxicity mechanisms, and the biochemical basis of organochloride biocides. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H4Cl6O2S

Molecular Weight

424.9 g/mol

IUPAC Name

3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfanylphenol

InChI

InChI=1S/C12H4Cl6O2S/c13-3-1-5(15)9(19)11(7(3)17)21-12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H

InChI Key

FLBPYLKSSDOEOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)SC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl

Origin of Product

United States

Degradation Pathways and Environmental Transformation of 6,6 Thiobis 2,4,5 Trichlorophenol

Photochemical Degradation Mechanisms

Photochemical degradation involves the absorption of light energy, which can lead to the breakdown of the compound. For 6,6'-Thiobis(2,4,5-trichlorophenol), these mechanisms are largely inferred from studies on simpler, structurally related chlorophenols. The primary photochemical event is typically the cleavage of the carbon-chlorine (C-Cl) bond.

Direct Photolysis in Aqueous Systems

Direct photolysis occurs when the molecule itself absorbs ultraviolet (UV) radiation, leading to its decomposition. In aqueous environments, the direct photolysis of chlorophenols has been shown to be a significant degradation route. The process is initiated by the absorption of a photon, which excites the molecule and can lead to the homolytic cleavage of a C-Cl bond, generating a phenyl radical and a chlorine radical.

Studies on compounds like 2-chlorophenol (2-CP), 4-chlorophenol (4-CP), and 2,4-dichlorophenol (2,4-DCP) demonstrate that the efficiency of direct photolysis is influenced by factors such as the pH of the solution and the wavelength of the incident light researchgate.netresearchgate.net. The pH is critical because it determines whether the chlorophenol exists in its molecular or anionic (phenolate) form, which have different light absorption characteristics and quantum yields researchgate.net. For instance, the highest pseudo-first-order rate constants and quantum yields were observed for the molecular form of 4-CP and the anionic forms of 2-CP and 2,4-DCP when irradiated with a XeBr excilamp (282 nm) researchgate.net. The degradation of chlorophenols via gamma-radiation induced radiolysis also follows a pseudo-first-order kinetic model, indicating a concentration-dependent degradation rate nih.govcapes.gov.br.

For 6,6'-Thiobis(2,4,5-trichlorophenol), it is anticipated that direct photolysis would proceed via the cleavage of its six C-Cl bonds. The thioether bridge (C-S-C) could also be a target for photochemical cleavage. The rate of degradation would likely be dependent on the aqueous chemistry, particularly pH, which affects the ionization of the two phenolic hydroxyl groups.

Table 1: Quantum Yields (φ) for Direct Photolysis of Various Chlorophenols

Data illustrates the influence of pH and irradiation wavelength on the efficiency of direct photolysis for different chlorophenols. Data extracted from a comparative study using XeBr (282 nm) and KrCl (222 nm) excilamps researchgate.net.

ChlorophenolpHIrradiation Wavelength (nm)Quantum Yield (φ)
2-Chlorophenol22828.5×10-3
5.72828.5×10-3
112828.7×10-2
4-Chlorophenol22821.5×10-1
5.72821.9×10-1
112824.0×10-2
2,4-Dichlorophenol22826.6×10-2
5.72826.8×10-2
112826.9×10-2

Indirect Photochemical Reactions: Photosensitized Processes

Indirect photolysis occurs when other substances in the water, known as photosensitizers, absorb light and transfer the energy to the target molecule, causing its degradation. In this process, a donor molecule (the sensitizer) absorbs light, becomes excited, and then transfers its energy to an acceptor molecule (the chlorophenol) chemistrywithwiley.com. This energy transfer excites the chlorophenol, which then undergoes a photochemical reaction chemistrywithwiley.com.

Common photosensitizers in the environment include natural organic matter such as humic and fulvic acids. Molecules like benzophenone and acetophenone are also known to act as photosensitizers chemistrywithwiley.com. The degradation of 6,6'-Thiobis(2,4,5-trichlorophenol) in natural sunlit waters could be significantly accelerated by the presence of these sensitizers. The process can also be enhanced by advanced oxidation processes (AOPs), such as the UV/H₂O₂ system or the photo-Fenton process (UV/H₂O₂/Fe²⁺), which generate highly reactive hydroxyl radicals (•OH) that readily attack the aromatic rings nih.gov. Studies on 4-chlorophenol show that the photo-Fenton process is highly effective, leading to complete mineralization under acidic conditions nih.gov. The combination of gamma-radiation with ozone (O₃) or hydrogen peroxide (H₂O₂) has also been shown to create a synergistic effect, increasing the degradation and mineralization efficiency of chlorophenols nih.gov.

Role of Excited States (Singlet and Triplet) in Photoreactions

According to the laws of photochemistry, a molecule must first absorb a photon of light to undergo a photochemical reaction msu.edu. This absorption elevates the molecule from its ground state (S₀) to an electronically excited singlet state (S₁). The singlet state is typically short-lived and can decay back to the ground state through fluorescence or non-radiative processes msu.edu.

Alternatively, the singlet state can undergo a process called intersystem crossing to form a more stable and longer-lived triplet excited state (T₁) msu.edu. For many aromatic molecules, this triplet state is the primary precursor for photochemical reactions. In the case of chlorophenols, the triplet state possesses sufficient energy to induce the cleavage of the C-Cl bond. It is therefore proposed that upon absorption of UV light, 6,6'-Thiobis(2,4,5-trichlorophenol) is excited to a singlet state, which then transitions to a triplet state. This triplet state is likely responsible for the subsequent homolytic cleavage of the carbon-chlorine bonds, initiating the degradation cascade. Photoreactions involving the indole side chain of tryptophan and halocompounds have been shown to proceed from an excited state, leading to molecular modifications nih.gov.

Photo-Isomerization and Rearrangement Pathways

Besides bond cleavage, excited-state molecules can undergo isomerization or rearrangement reactions. Photochemical isomerization can convert one geometric isomer into another, such as the light-induced conversion of a trans-alkene to a cis-alkene chemistrywithwiley.comyoutube.com. Another class of reactions is photochemical rearrangements, where the atomic connectivity of the molecule is altered. The di-pi-methane rearrangement is an example that occurs in molecules with two pi systems separated by a saturated carbon atom msu.edu.

For chlorophenols, the primary photochemical reaction is dechlorination. However, subsequent reactions of the resulting radical intermediates can lead to the formation of different isomers or more complex products. For example, studies on the degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) in a photo-sulfite system identified not only dechlorinated compounds but also the unexpected formation of more toxic polychlorophenols and dibenzofuran researchgate.net. It is plausible that the degradation of 6,6'-Thiobis(2,4,5-trichlorophenol) could also involve complex rearrangement pathways following the initial photolytic cleavage, potentially forming chlorinated dibenzofurans or other persistent transformation products.

Biodegradation and Biotransformation Studies

Biodegradation relies on the ability of microorganisms to use chemical compounds as a source of energy and carbon. The high number of chlorine substituents on 6,6'-Thiobis(2,4,5-trichlorophenol) suggests that it is likely to be recalcitrant to microbial attack.

Aerobic Degradation Pathways

Under aerobic conditions, microorganisms utilize oxygenases to break down aromatic compounds. The biodegradation of highly chlorinated phenols is often a slow process. Studies on 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) have shown it to be particularly resistant to biodegradation by mixed microbial communities, exhibiting inhibition to microbial respiration at concentrations above 40 µM nih.gov. However, specific bacterial strains capable of metabolizing 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid), a related herbicide, have been identified ethz.ch. The degradation pathway for 2,4,5-T involves its initial conversion to 2,4,5-TCP ethz.ch.

The proposed aerobic degradation pathway for 6,6'-Thiobis(2,4,5-trichlorophenol) would likely begin with the enzymatic cleavage of the thioether bridge. This would release two molecules of 2,4,5-trichlorophenol. Subsequently, the degradation would follow the established pathway for 2,4,5-TCP. This pathway, elucidated in organisms like Burkholderia cepacia AC1100, involves the following steps ethz.ch:

Hydroxylation of 2,4,5-trichlorophenol to 2,5-Dichlorohydroquinone.

Further hydroxylation to 5-Chloro-1,2,4-trihydroxybenzene.

Dechlorination to yield 2-Hydroxy-1,4-benzoquinone.

Reduction to 1,2,4-Benzenetriol.

Ring cleavage of 1,2,4-Benzenetriol by a dioxygenase enzyme to form Maleylacetate.

Reduction of Maleylacetate to 3-Oxoadipate, which then enters central metabolic pathways ethz.ch.

Similarly, the aerobic degradation of 2,4,6-TCP has been shown to proceed via hydroxylation to 2,6-Dichlorohydroquinone, followed by ring cleavage frontiersin.org. The efficiency of these processes depends heavily on the microbial community, acclimation period, and environmental conditions frontiersin.orgmdpi.com.

Table 2: Summary of Aerobic Biodegradation Findings for Related Trichlorophenols

This table summarizes key findings from studies on the aerobic biodegradation of 2,4,5-TCP and 2,4,6-TCP, providing insights into the potential fate of 6,6'-Thiobis(2,4,5-trichlorophenol).

CompoundKey FindingsReference
2,4,5-Trichlorophenol (2,4,5-TCP)Strongly resistant to degradation at concentrations > 40 µM. Inhibits microbial respiration. Low estimated biomass yield (0.165 gVSS/gCOD). nih.gov
2,4,5-Trichlorophenol (2,4,5-TCP)Degrades via 2,5-Dichlorohydroquinone and 5-Chloro-1,2,4-trihydroxybenzene, leading to ring cleavage. ethz.ch
2,4,6-Trichlorophenol (2,4,6-TCP)Degradation in anaerobic-aerobic sequencing batch reactors showed 71% removal. Dechlorination occurs in the anaerobic phase, followed by ring cleavage in the aerobic phase. frontiersin.org
2,4,6-Trichlorophenol (2,4,6-TCP)Acclimated activated sludge can degrade 100 mg/L within 300 minutes. Proteobacteria is the key phylum associated with metabolism. mdpi.com
Enzymatic Hydroxylation and Dechlorination Mechanisms (drawing from TCP degradation)

Aerobic microbial degradation of the resulting 2,4,5-trichlorophenol intermediate is often initiated by oxidative attacks catalyzed by powerful, non-specific enzymes. A prominent example is the white-rot fungus Phanerochaete chrysosporium, which utilizes extracellular heme peroxidases—lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP)—to mineralize 2,4,5-TCP. nih.govasm.orgnih.gov

This process involves a multi-step pathway characterized by cycles of oxidative dechlorination and quinone reduction. nih.govnih.gov The key stages are:

Oxidation to Benzoquinone: The pathway begins when LiP or MnP oxidizes 2,4,5-trichlorophenol, removing a chlorine atom and forming 2,5-dichloro-1,4-benzoquinone. nih.gov

Reduction to Hydroquinone (B1673460): The resulting benzoquinone is then reduced to 2,5-dichloro-1,4-hydroquinone. nih.gov

Further Oxidation and Dechlorination: The 2,5-dichloro-1,4-hydroquinone is oxidized again by MnP, which leads to the formation of 5-chloro-4-hydroxy-1,2-benzoquinone. nih.gov

Formation of Trihydroxybenzene: This ortho-quinone is subsequently reduced to 5-chloro-1,2,4-trihydroxybenzene. nih.gov

Final Dechlorination: A final cycle of oxidative dechlorination and reduction converts 5-chloro-1,2,4-trihydroxybenzene into 1,2,4,5-tetrahydroxybenzene. nih.gov

This pathway effectively removes all chlorine atoms from the aromatic ring before it is cleaved. nih.gov

**Table 1: Key Intermediates in the Aerobic Degradation of 2,4,5-TCP by *Phanerochaete chrysosporium***

Order Compound Name Chemical Formula Role in Pathway
1 2,4,5-Trichlorophenol C₆H₃Cl₃O Starting Substrate
2 2,5-Dichloro-1,4-benzoquinone C₆H₂Cl₂O₂ Initial Oxidation Product
3 2,5-Dichloro-1,4-hydroquinone C₆H₄Cl₂O₂ Reduction Product
4 5-Chloro-4-hydroxy-1,2-benzoquinone C₆H₃ClO₃ Second Oxidation Product
5 5-Chloro-1,2,4-trihydroxybenzene C₆H₅ClO₃ Second Reduction Product
6 1,2,4,5-Tetrahydroxybenzene C₆H₆O₄ Final Aromatic Intermediate
Chlorocatechol Pathways and Aromatic Ring Cleavage

An alternative aerobic degradation strategy, common in bacteria, involves the initial hydroxylation of chlorinated phenols to form chlorocatechols. arizona.eduresearchgate.net For the 2,4,5-TCP moiety, this would involve monooxygenase enzymes adding a hydroxyl group to the aromatic ring. The resulting chlorinated catechol is a key intermediate for ring cleavage.

The aromatic ring of these catechols is then opened by dioxygenase enzymes. nih.gov This can occur through two main mechanisms:

Intradiol (ortho) cleavage: The ring is broken between the two hydroxyl groups.

Extradiol (meta) cleavage: The ring is broken adjacent to one of the hydroxyl groups.

For chlorinated phenols, the degradation typically proceeds via a modified ortho-cleavage pathway. nih.gov Following ring fission, the resulting aliphatic intermediates are further metabolized, often with the removal of the remaining chlorine atoms, eventually leading to compounds that can enter central metabolic cycles. nih.gov

Anaerobic Degradation and Reductive Dechlorination

Under anaerobic conditions, the primary mechanism for the degradation of highly chlorinated phenols is reductive dechlorination. arizona.eduresearchgate.netasm.org This process involves the sequential removal of chlorine atoms from the aromatic ring, with hydrogen atoms taking their place. researchgate.net This is a crucial detoxification step, as the toxicity of chlorophenols generally decreases with a lower degree of chlorination. nih.gov

For the 2,4,5-trichlorophenol released from the parent compound, anaerobic microbes would catalyze the following steps:

Initial dechlorination of 2,4,5-TCP often results in the formation of dichlorophenols, such as 3,4-dichlorophenol. wiley.com

Further dechlorination can produce monochlorophenols, with 4-chlorophenol being a commonly observed product from the degradation of 2,4,5-TCP. wiley.com

This process is often carried out by specialized bacteria known as halorespiring bacteria, which use chlorinated compounds as electron acceptors for energy conservation. arizona.eduresearchgate.net Once the phenol (B47542) ring is partially or fully dechlorinated, it becomes more susceptible to mineralization by other members of the anaerobic microbial community, ultimately being converted to methane and carbon dioxide. arizona.eduresearchgate.netasm.org

Microbial Communities and Enzymatic Systems Involved

A diverse range of microorganisms has been identified with the ability to degrade chlorinated phenols. These microbes possess specialized enzymatic systems to carry out the complex reactions of dechlorination and ring cleavage.

Fungi:

The white-rot fungus Phanerochaete chrysosporium is one of the most studied organisms for chlorophenol degradation. nih.govasm.org It utilizes a non-specific extracellular lignin-degrading system, primarily composed of Lignin Peroxidases (LiP) and Manganese Peroxidases (MnP) . nih.govasm.org These enzymes generate highly reactive radicals that can oxidize a wide variety of recalcitrant compounds, including 2,4,5-TCP. nih.govnih.gov

Bacteria:

Aerobic bacteria from genera such as Pseudomonas , Rhodococcus , Mycobacterium , and Sphingomonas are known to degrade various chlorophenols. arizona.eduresearchgate.netwikipedia.org They typically employ monooxygenases to hydroxylate the aromatic ring to form chlorocatechols, and dioxygenases to subsequently cleave the ring. arizona.eduresearchgate.net

Anaerobic degradation is mediated by consortia of microorganisms. Halorespiring bacteria like Desulfitobacterium are specialists in reductive dechlorination. arizona.edu They work in concert with other anaerobic bacteria that ferment organic matter and produce the necessary electron donors (like H₂). oup.com

Table 2: Examples of Microorganisms and Enzymes in Chlorophenol Degradation

Microorganism Type Genus/Species Key Enzyme(s) Degradation Pathway
Fungus Phanerochaete chrysosporium Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) Aerobic Oxidative Dechlorination
Bacterium Pseudomonas sp. Monooxygenases, Dioxygenases Aerobic Chlorocatechol Pathway
Bacterium Sphingomonas sp. Monooxygenases, Dioxygenases Aerobic Chlorohydroquinone Pathway
Bacterium Desulfitobacterium sp. Dehalogenases Anaerobic Reductive Dechlorination

Chemical Degradation Processes

In addition to biological breakdown, 6,6'-Thiobis(2,4,5-trichlorophenol) and its trichlorophenol monomers are susceptible to chemical degradation through oxidative and hydrolytic processes.

Oxidative Degradation Pathways (e.g., formation of benzoquinones)

Advanced Oxidation Processes (AOPs) are effective chemical methods for degrading recalcitrant organic pollutants like chlorinated phenols. These methods rely on the generation of highly reactive species, such as hydroxyl radicals.

One example is the degradation of 2,4,6-trichlorophenol by treatment with air ions generated by electric discharge. nih.gov This oxidative process leads to a stepwise degradation, beginning with substitution reactions that form intermediates such as 2,6-dichloro-1,4-benzenediol and 3,5-dichlorocatechol . nih.gov Chromogenic quinones, like 2,6-dichloro-1,4-benzoquinone , are also observed as transient intermediates in such oxidative pathways. researchgate.net The formation of benzoquinones is a common feature in the initial stages of both chemical and enzymatic oxidation of chlorinated phenols. nih.govresearchgate.net

Hydrolytic Transformations

Hydrolysis involves the reaction of a compound with water, which can lead to the replacement of a substituent. For chlorinated phenols, this can mean the substitution of a chlorine atom with a hydroxyl (-OH) group. While simple aryl halides are generally resistant to hydrolysis under normal conditions, the reaction can occur under more extreme temperatures and pressures. jove.com

In the context of environmental degradation, hydrolytic dechlorination is generally a slower process compared to microbial enzymatic reactions. However, it can contribute to the transformation of chlorinated phenols over long periods. Certain enzymatic systems can also catalyze hydrolytic reactions, where a chlorine atom is replaced by a hydroxyl group derived from water.

Environmental Fate Modeling and Prediction of 6,6'-Thiobis(2,4,5-trichlorophenol)

The environmental behavior of 6,6'-Thiobis(2,4,5-trichlorophenol) is a complex interplay of its physicochemical properties and the environmental conditions it encounters. Predictive modeling, based on data from structurally similar compounds, is crucial for assessing its potential for transport, persistence, and accumulation in various environmental compartments.

Mobility and Adsorption in Environmental Matrices (soil, water)

The mobility of 6,6'-Thiobis(2,4,5-trichlorophenol) in soil and water is largely governed by its adsorption characteristics. While specific data for this compound are scarce, insights can be drawn from its constituent trichlorophenol moieties. Chlorophenols, in general, exhibit moderate adsorption to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca The degree of adsorption is influenced by factors such as the organic carbon content of the soil, pH, and the specific isomer of the chlorophenol.

The transport of chlorophenols in soil is affected by their water solubility, the pH of the soil, precipitation, organic matter content, soil grain size and permeability, and biological processes. unl.pt For instance, 2,4,5-trichlorophenol has a moderate solubility in water and adsorbs moderately to organic matter. tpsgc-pwgsc.gc.ca This suggests that in soil, it will dissolve at a moderate rate, and in its dissolved state, it can potentially reach groundwater or enter waterways. tpsgc-pwgsc.gc.ca The ionic state of the molecule, which is pH-dependent, also plays a significant role; under neutral to alkaline conditions, the mobility of chlorophenols in soil tends to increase. cdc.gov

Interactive Data Table: Adsorption Characteristics of Related Trichlorophenols

Volatilization and Atmospheric Degradation by Radicals

The potential for 6,6'-Thiobis(2,4,5-trichlorophenol) to volatilize from soil or water surfaces and undergo atmospheric degradation is another critical aspect of its environmental fate. The volatility of its parent compound, 2,4,5-trichlorophenol, is considered low, with a vapor pressure of 0.02 mm Hg. tpsgc-pwgsc.gc.ca Its Henry's law constant is estimated to be 1.6 x 10⁻⁶ atm-m³/mol, indicating that the neutral form of the molecule is expected to volatilize from water surfaces. nih.gov However, the rate of volatilization is slow. tpsgc-pwgsc.gc.ca The pKa of 2,4,6-trichlorophenol is 6.23, which means it will exist partially in its ionic form in typical environmental pH ranges (5-9). nih.gov This ionic form is not expected to be a significant contributor to volatilization from water and moist surfaces. nih.gov

Once in the atmosphere, chlorophenols can be degraded by reacting with photochemically produced radicals, such as hydroxyl radicals. unl.pt The efficiency of this degradation is considerably higher than direct photolysis for mono-, di-, and trichlorophenols. unl.pt For example, the oxidative degradation of 2,4,6-trichlorophenol by air ions has been shown to be an effective dechlorination method, with a 53% reduction observed after a 60-minute treatment. nih.gov This suggests that atmospheric radicals could play a role in the transformation and removal of volatilized 6,6'-Thiobis(2,4,5-trichlorophenol).

Interactive Data Table: Volatilization Potential of Related Trichlorophenols

Advanced Spectroscopic Characterization of 6,6 Thiobis 2,4,5 Trichlorophenol

Ultraviolet-Visible (UV-Vis) Spectroscopy

Photoexcitation and Excited State Studies

Detailed experimental studies on the photoexcitation and excited-state dynamics of 6,6'-Thiobis(2,4,5-trichlorophenol) are not extensively reported in publicly accessible literature. However, the photophysical behavior of related phenolic and sulfur-bridged aromatic compounds can provide insights into potential excitation and de-excitation pathways.

Upon absorption of ultraviolet (UV) light, the molecule would be promoted to an electronically excited state. The nature of this excited state, including its lifetime and decay pathways (e.g., fluorescence, phosphorescence, non-radiative decay), would be influenced by the electron-donating phenolic hydroxyl groups, the electron-withdrawing chlorine atoms, and the sulfur bridge. The sulfur atom, with its lone pairs of electrons, could play a significant role in mediating intersystem crossing, potentially leading to the population of triplet states. Studies on related trichlorophenols indicate that photodegradation can occur, leading to the formation of various intermediates. mdpi.com

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

For 6,6'-Thiobis(2,4,5-trichlorophenol), an XRD analysis would provide precise information on:

Molecular Conformation: The dihedral angles between the two trichlorophenyl rings and the geometry around the sulfur atom.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any hydrogen bonding involving the hydroxyl groups or other non-covalent interactions.

Such data would be crucial for understanding the molecule's physical properties and its interactions in biological and environmental systems.

Other Spectroscopic and Analytical Techniques

Electron Spin Resonance (ESR) for Radical Intermediates

There are no specific Electron Spin Resonance (ESR) studies reported for radical intermediates of 6,6'-Thiobis(2,4,5-trichlorophenol). ESR spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals.

In the context of 6,6'-Thiobis(2,4,5-trichlorophenol), ESR could be employed to investigate the formation of radical intermediates under various conditions, such as:

Photolysis: UV irradiation could lead to homolytic cleavage of bonds, potentially forming phenoxyl radicals.

Oxidation: Chemical or enzymatic oxidation could generate radical species.

The resulting ESR spectrum would provide information about the structure and environment of the radical, including hyperfine coupling constants with nearby magnetic nuclei (e.g., ¹H).

Elemental Analysis

While experimental elemental analysis data from research publications is not available, the theoretical elemental composition can be calculated from the molecular formula, C₁₂H₄Cl₆O₂S.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01112144.13233.92%
HydrogenH1.00844.0320.95%
ChlorineCl35.4536212.71850.06%
OxygenO15.999231.9987.53%
SulfurS32.065132.0657.55%
Total 424.945 100.00%

This table presents the theoretical elemental composition of 6,6'-Thiobis(2,4,5-trichlorophenol) based on its molecular formula.

High-Performance Liquid Chromatography (HPLC)

Specific High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6,6'-Thiobis(2,4,5-trichlorophenol) are not detailed in the available literature. However, HPLC is a standard technique for the separation, identification, and quantification of such compounds.

A typical reversed-phase HPLC method for this analyte would likely involve:

Stationary Phase: A C18 or C8 column, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous solvent (e.g., water with a pH modifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from impurities.

Detection: A UV detector would be suitable, as the phenolic rings are chromophores that absorb UV light. The detection wavelength would be optimized to maximize the signal for the analyte.

This technique would be crucial for determining the purity of the compound and for quantifying its presence in various matrices. researchgate.netmdpi.comnih.govnih.govmdpi.com

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available research on the computational and theoretical chemistry of the specific compound 6,6'-Thiobis(2,4,5-trichlorophenol) .

Despite extensive searches for studies related to its quantum chemical properties and molecular dynamics, no specific data were found for the following topics:

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Molecular Geometry and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis

Thermochemical Properties and Reaction Energetics

Molecular Dynamics Simulations

Conformational Dynamics of the Compound

Solvent Effects on Reactivity

Therefore, it is not possible to provide an article with the detailed research findings and data tables as requested in the specified outline. The scientific community has not published studies on these particular computational aspects for 6,6'-Thiobis(2,4,5-trichlorophenol).

Computational Chemistry and Theoretical Studies

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a critical tool for mapping out the potential degradation pathways of complex organic molecules. For a compound like 6,6'-Thiobis(2,4,5-trichlorophenol), these models can predict the most likely routes of decomposition under various environmental conditions, such as thermal stress, oxidation, or hydrolysis.

Degradation Mechanisms: The degradation of chlorinated phenols often involves multistep pathways. For instance, studies on 2,4,6-trichlorophenol (B30397) (a structural component of the target molecule) have shown that degradation can be initiated by oxidative dechlorination, catalyzed by enzymes like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), to form quinone intermediates. nih.gov This quinone can then be reduced to a dihydroxybenzene derivative, which may undergo further reductive dechlorination. nih.gov

For 6,6'-Thiobis(2,4,5-trichlorophenol), computational models could be employed to investigate several potential degradation pathways:

Homolytic Cleavage: DFT calculations can determine the bond dissociation energies (BDEs) for the various bonds within the molecule. It is hypothesized that the carbon-sulfur (C-S) bond would be one of the weaker points in the structure, susceptible to cleavage under thermal stress, leading to the formation of trichlorophenol radicals. Similarly, the BDE of the C-Cl bonds can be calculated to assess the likelihood of dechlorination as an initial step.

Oxidative Pathways: The reaction of the molecule with oxidants like hydroxyl radicals (•OH) can be modeled. Computational studies can map the potential energy surface of the reaction, identifying the most favorable sites for radical attack—likely the phenolic hydroxyl group or the electron-rich aromatic rings—and calculating the activation barriers for these reactions.

Hydrolysis: The susceptibility of the molecule to hydrolysis, particularly the cleavage of the thioether bridge, can be investigated by modeling the reaction with water molecules. mdpi.com These calculations would reveal the energy barriers and thermodynamics of such a reaction, indicating its feasibility under relevant environmental pH and temperature conditions. mdpi.comnih.gov

By calculating the kinetic parameters and thermodynamic stability of reactants, intermediates, transition states, and products, a comprehensive reaction network can be constructed. nih.gov This network would highlight the most energetically favorable degradation routes, predicting the formation of various smaller chlorinated phenols, quinones, and ultimately, simpler organic compounds. mdpi.commdpi.com

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis spectra)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of 6,6'-Thiobis(2,4,5-trichlorophenol) and its transformation products.

Infrared (IR) Spectroscopy: DFT calculations are widely used to compute the vibrational frequencies of molecules. mdpi.com By optimizing the molecular geometry and calculating the second derivatives of the energy, a theoretical IR spectrum can be generated. mdpi.com This calculated spectrum shows the frequencies and intensities of the fundamental vibrational modes. For 6,6'-Thiobis(2,4,5-trichlorophenol), key predicted vibrations would include:

O-H stretching of the phenolic groups.

C-C stretching within the aromatic rings.

C-S stretching of the thioether bridge.

C-Cl stretching vibrations.

Comparing the theoretically predicted spectrum with an experimental one allows for precise assignment of the observed absorption bands to specific molecular motions. Discrepancies between calculated (in the gas phase) and experimental (often in a solid or solution phase) spectra are expected due to intermolecular interactions, but scaling factors can often be applied to improve the correlation. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra (UV-Vis). mdpi.comacs.org This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com For 6,6'-Thiobis(2,4,5-trichlorophenol), TD-DFT calculations would predict the wavelength of maximum absorption (λmax) corresponding to π-π* transitions within the chlorinated aromatic rings. The choice of the functional (e.g., B3LYP, CAM-B3LYP) and basis set can influence the accuracy of the prediction, and results are often compared with experimental data to validate the computational model. mdpi.comacs.org These calculations can also be performed in the presence of a solvent model (e.g., IEFPCM) to better simulate experimental conditions. mdpi.com

The table below illustrates how theoretical and experimental spectroscopic data are typically compared for a related class of compounds.

Compound ClassSpectroscopic TechniqueCalculated Value (Method)Experimental ValueReference
Natural Phenolic CompoundsUV-Vis (λmax)361.77 nm (TD-DFT/B3LYP)358 nm mdpi.com
Trichothecene MycotoxinsIR (O-H stretch)3707 cm⁻¹ (DFT/B3LYP)3626 cm⁻¹ mdpi.com
Trichothecene MycotoxinsIR (C=O stretch)1772 cm⁻¹ (DFT/B3LYP)1740 cm⁻¹ mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Reactivity and Environmental Behavior of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or environmental fate of chemicals based on their molecular structure. nih.gov For compounds like 6,6'-Thiobis(2,4,5-trichlorophenol), which belongs to the broader class of chlorinated phenols, QSAR can be a cost-effective method to estimate properties like toxicity without extensive animal testing. nih.govnih.gov

QSAR models are built by finding a mathematical correlation between a set of molecular descriptors and an observed activity. For the environmental behavior and toxicity of chlorinated phenols, these descriptors often fall into several categories:

Lipophilic Descriptors: The n-octanol/water partition coefficient (log Kₒw) is a key descriptor that quantifies a chemical's tendency to partition into fatty tissues, which is often correlated with its bioaccumulation potential and toxicity. nih.govresearchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the acid dissociation constant (pKa), energies of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO), dipole moment, and various atomic charges calculated using quantum chemical methods. nih.govresearchgate.net These descriptors can relate to the compound's reactivity and ability to interact with biological macromolecules.

Steric/Topological Descriptors: These descriptors quantify the size and shape of the molecule. Examples include molecular weight, molecular connectivity indices, and the perimeter of the molecule. nih.gov

Studies on chlorophenols have successfully used techniques like Multiple Linear Regression (MLR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive QSAR models for cytotoxicity. nih.gov For instance, a QSAR study on the toxicity of chlorophenols to L929 cells found that log Kₒw was a dominant predictive factor. nih.gov Another study on halogenated phenols identified log Kₒw, E_HOMO, dipole moment, and the sum of halogen electric charges as key descriptors for predicting acute toxicity. researchgate.net

The table below summarizes key molecular descriptors that have been found to be significant in QSAR models for the toxicity of related phenolic compounds.

Descriptor TypeDescriptor NameSignificance in Toxicity PredictionReference
Lipophiliclog Kₒw (n-octanol/water partition coefficient)Dominant factor for predicting cytotoxicity and aquatic toxicity. Positively correlated with toxicity. nih.govresearchgate.net
ElectronicE_LUMO (Energy of Lowest Unoccupied Molecular Orbital)Indicator of electrophilicity and ability to accept electrons; relevant for predicting toxicity to algae. nih.gov
pKa (Acid Dissociation Constant)Influences the ionization state of the phenol (B47542), which affects its transport and interaction with biological membranes. nih.gov
StericPerimeter of the efficacious section (σDg)Represents the steric hindrance of the molecule, which can influence its binding to biological targets. nih.gov

By calculating these descriptors for 6,6'-Thiobis(2,4,5-trichlorophenol) and inputting them into established QSAR models for chlorinated phenols, it would be possible to generate an initial estimate of its potential environmental toxicity and behavior.

Mechanistic Investigations of Chemical Transformations

Mechanistic Principles of Thioether Formation

The creation of the sulfur bridge in 6,6'-Thiobis(2,4,5-trichlorophenol) involves the formation of a thioether bond between two 2,4,5-trichlorophenol (B144370) moieties. This transformation can proceed through several mechanistic pathways, including nucleophilic aromatic substitution and radical coupling. The specific mechanism is often influenced by the reaction conditions, the presence of catalysts, and the nature of the sulfur source.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for forming aryl thioethers. In the context of 6,6'-Thiobis(2,4,5-trichlorophenol) synthesis, this pathway would involve the attack of a sulfur nucleophile on the electron-deficient aromatic ring of 2,4,5-trichlorophenol. The presence of multiple electron-withdrawing chlorine atoms on the phenol (B47542) ring activates it towards nucleophilic attack. libretexts.org

The generally accepted SNAr mechanism proceeds through a two-step addition-elimination process. nih.gov The first step involves the attack of the nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, a leaving group, typically a halide, is eliminated, restoring the aromaticity of the ring.

Recent studies, however, have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, without the formation of a discrete intermediate. nih.gov The exact mechanism, whether stepwise or concerted, is influenced by factors such as the stability of the potential Meisenheimer complex and the nature of the leaving group. nih.gov

Radical Coupling Mechanisms

An alternative pathway for the formation of the sulfur bridge involves radical coupling mechanisms. This can be initiated by the oxidation of a sulfur-containing species to a sulfur radical. For instance, in biological systems, enzymes can catalyze the formation of disulfide bridges through the oxidative coupling of two thiol groups. youtube.com While not directly analogous to the synthesis of 6,6'-Thiobis(2,4,5-trichlorophenol), this illustrates the principle of sulfur-centered radical coupling.

In a non-biological context, the oxidation of 2,4,6-trichlorophenol (B30397) by peroxidases has been shown to generate phenoxyl radical intermediates. nih.gov It is conceivable that under certain oxidative conditions, a sulfur-containing compound could be co-oxidized, leading to a radical-radical coupling reaction between a phenoxyl radical and a sulfur radical to form the thioether linkage.

Role of Catalyst Systems in Sulfur-Bridge Formation

Catalysts can play a significant role in facilitating the formation of the sulfur bridge in thiobisphenols. For instance, in the synthesis of 2,4,6-trichlorophenol, a related compound, mercaptoethylamine has been used as a catalyst to direct the chlorination of phenol. google.com This suggests that catalysts can influence the regioselectivity of reactions involving substituted phenols.

In the broader context of thioether synthesis, various catalyst systems are employed. For example, the formation of disulfide bridges from thiols can be catalyzed by acids like HCl in the presence of zinc or by enzymes. youtube.com While the specific catalysts used for the direct synthesis of 6,6'-Thiobis(2,4,5-trichlorophenol) from 2,4,5-trichlorophenol and a sulfur source are not extensively detailed in the provided search results, the principles of catalysis in related reactions suggest their potential importance in enhancing reaction rates and selectivity.

Mechanistic Details of Photochemical Reactions

Chlorinated phenols are known to undergo photochemical reactions, which are important in their environmental degradation. These reactions are initiated by the absorption of light, leading to the formation of excited states that can then undergo various chemical transformations.

Photon Absorption and Excited State Generation

The photochemical degradation of chlorophenols is initiated by the absorption of photons, typically in the UV region of the electromagnetic spectrum. For example, the photochemical reaction between superoxide (B77818) ions and 2,4,6-trichlorophenol is initiated by irradiating riboflavin (B1680620) with UV light at 365 nm to produce the superoxide radicals. nih.gov

Upon absorption of a photon, the 2,4,5-trichlorophenol molecule is promoted to an electronically excited state. nih.gov This excited state can then undergo several processes, including intersystem crossing to a triplet state, or it can react directly with other species. In the case of the reaction with superoxide ions, the excited state of riboflavin initiates the formation of the reactive oxygen species. nih.gov The degradation of 2,4,6-trichlorophenol in the atmosphere is initiated by its reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 26 days. nih.gov

The degradation of 2,4,6-trichlorophenol by the fungus Phanerochaete chrysosporium involves an initial oxidative dechlorination to form 2,6-dichloro-1,4-benzoquinone. nih.gov This enzymatic oxidation is a key step in the breakdown of the molecule. nih.gov

Intersystem Crossing and Triplet State Involvement

The photochemical behavior of 6,6'-Thiobis(2,4,5-trichlorophenol) is significantly influenced by the formation of its triplet excited state (³TX*) through intersystem crossing. Upon photoexcitation, the molecule transitions from its ground singlet state to an excited singlet state, which can then undergo intersystem crossing to the more stable triplet state. This triplet state is more reactive and has a longer lifetime, making it a key intermediate in subsequent photochemical reactions.

The solvent polarity can influence the efficiency of both internal conversion and intersystem crossing. Studies on related thioxanthone derivatives have shown that increasing solvent polarity can decrease the rates of both processes. researchgate.net The triplet state of thioxanthones is known to be highly reactive towards electron donors. researchgate.net Transient absorption spectra have been instrumental in identifying and characterizing the triplet state of similar compounds, with distinct absorption bands observed for ³TX*. researchgate.net

Intramolecular Rearrangements

While direct evidence for intramolecular rearrangements of 6,6'-Thiobis(2,4,5-trichlorophenol) itself is limited in the provided search results, the broader class of chlorinated phenols can undergo various rearrangements, particularly under photochemical or biological conditions. These rearrangements often involve the migration of chlorine atoms or hydroxyl groups on the aromatic ring. For instance, in the degradation of other complex chlorinated aromatic compounds, intramolecular rearrangements are a key step in the transformation pathway.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a critical mechanism in the transformation of 6,6'-Thiobis(2,4,5-trichlorophenol) and related compounds. PET reactions are initiated by the excited state of a molecule, which can then act as either an electron donor or acceptor. These reactions are powerful tools for initiating oxidation and reduction processes under mild conditions, using light as a clean energy source. mdpi.com

In the context of related systems, PET can occur from an electron donor to the excited triplet state of a photosensitizer, like thioxanthone. researchgate.net This process generates a radical cation and a radical anion, which are highly reactive intermediates. mdpi.com For example, the reduction of the triplet state of thioxanthen-9-one (B50317) by diphenylamine (B1679370) proceeds through an electron transfer followed by a protonation process. researchgate.net Such PET processes can be harnessed for various applications, including the degradation of pollutants and the synthesis of complex organic molecules. mdpi.com The development of photoredox catalysts where donor and acceptor moieties are directly linked showcases the potential for efficient PET-promoted reactions. mdpi.com

Mechanistic Insights into Biodegradation Processes

Enzymatic Pathways of Dechlorination and Ring Cleavage

The biodegradation of chlorinated phenols like 6,6'-Thiobis(2,4,5-trichlorophenol) involves complex enzymatic pathways that lead to dechlorination and the eventual cleavage of the aromatic rings. Microorganisms have evolved specific enzymes to break down these persistent organic pollutants.

Dechlorination: The initial step in the aerobic degradation of many chlorinated phenols is often an oxidative dechlorination. For instance, the degradation of 2,4,6-trichlorophenol (2,4,6-TCP) by the white-rot fungus Phanerochaete chrysosporium is initiated by lignin (B12514952) peroxidase (LiP) or manganese peroxidase (MnP), which catalyze an oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone. nih.gov This is followed by reductive dechlorination steps. nih.gov In some bacteria, a monooxygenase can catalyze sequential dechlorinations. For example, a 2,4,6-trichlorophenol 4-monooxygenase from Ralstonia eutropha JMP134 oxidizes 2,4,6-TCP to 2,6-dichloroquinone, which is then hydrolyzed to 6-chlorohydroxyquinol. researchgate.netwsu.edu This demonstrates a combination of oxidative and hydrolytic dechlorination reactions catalyzed by a single enzyme. researchgate.netwsu.edu

Ring Cleavage: Following dechlorination and hydroxylation of the aromatic ring to form catechol or hydroquinone (B1673460) derivatives, the ring is opened by dioxygenase enzymes. nih.govpsu.edu There are two main pathways for aromatic ring cleavage:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups of a catechol intermediate.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. nih.gov

For example, the degradation of phenol by Pseudomonas fluorescens PU1 proceeds via catechol, which then undergoes meta-ring cleavage. nih.gov The resulting aliphatic intermediates are further metabolized and can eventually be mineralized to carbon dioxide and water. psu.edu In the degradation of 2,4,6-TCP by P. chrysosporium, all three chlorine atoms are removed before the aromatic ring is cleaved. nih.gov

Role of Co-substrates and Environmental Factors

The biodegradation of recalcitrant compounds like 6,6'-Thiobis(2,4,5-trichlorophenol) is often enhanced by the presence of co-substrates and influenced by various environmental factors.

Co-substrates: Co-metabolism is a process where microorganisms degrade a compound that they cannot use as a sole carbon and energy source, in the presence of a growth-supporting substrate. mdpi.com The addition of readily biodegradable carbon sources, such as glucose, sucrose, or even organic wastewater streams, can enhance the degradation of chlorinated phenols. mdpi.com For example, in the anaerobic biodegradation of 2,4,6-TCP by methanogenic granular sludge, co-substrates like ethanol (B145695) and methanol (B129727) were found to be the most effective in promoting degradation. nih.gov However, the presence of some co-substrates can lead to the accumulation of intermediate metabolites. nih.gov

Environmental Factors: Several environmental factors can significantly impact the rate and extent of biodegradation:

pH: The optimal pH for degradation can vary depending on the microorganism. For instance, the degradation of 2,4-dichlorophenoxyacetic acid by Pseudomonas cepacia was optimal at an acidic pH. researchgate.net

Temperature: Temperature affects microbial growth and enzyme activity. The degradation of 2,4,6-TCP by activated sludge was found to be most effective at 28 °C, which was the long-term acclimation temperature. mdpi.com

Chloride Ion Concentration: The accumulation of chloride ions from dechlorination can sometimes inhibit further degradation, although studies have shown that microbial communities can adapt to high chloride concentrations. mdpi.com

Metabolic Activation Strategies

Metabolic activation in the context of biodegradation refers to the enzymatic transformation of a parent compound into a more reactive intermediate, which can then undergo further degradation. This is a key strategy employed by microorganisms to break down persistent pollutants.

In the degradation of chlorinated phenols, the initial enzymatic attack often "activates" the stable aromatic ring. For example, the peroxidase-catalyzed oxidation of 2,4,6-TCP by horseradish peroxidase (HRP) leads to the formation of a phenoxyl radical intermediate and the major product, 2,6-dichloro-1,4-benzoquinone. nih.gov This quinone is a more reactive species that can be further transformed.

Similarly, the monooxygenase-catalyzed oxidation of 2,4,6-TCP to 2,6-dichloroquinone is a crucial activation step. researchgate.netwsu.edu This enzymatic conversion makes the molecule susceptible to subsequent hydrolytic and reductive reactions that would not occur with the parent phenol. These initial activation steps are critical for initiating the entire degradation cascade, ultimately leading to the complete mineralization of the pollutant.

Advanced Research on Derivatives and Analogues of 6,6 Thiobis 2,4,5 Trichlorophenol

Synthesis of Related Thiobis(chlorophenols)

The synthesis of thiobis(chlorophenols), a class of compounds to which 6,6'-Thiobis(2,4,5-trichlorophenol) belongs, has been approached through various chemical strategies. Research has focused on improving yields and directing the regioselectivity of the reactions to obtain specific isomers.

One common method involves the reaction of a corresponding phenol (B47542) with a sulfur-donating agent. A process for preparing sterically hindered thiobisphenols involves reacting a sterically hindered hydrocarbyl-substituted halophenol with a metal sulfide (B99878), such as sodium sulfide, in a mutual solvent system. google.com This approach has been shown to be effective for producing 4,4'-thiobisphenols from 4-halophenols. For instance, the reaction of 2,6-di-tert-butyl-4-chlorophenol (B1594333) with sodium sulfide in a mixture of water and a co-solvent like a lower alcohol or a water-soluble ketone can yield the corresponding 4,4'-thiobisphenol. google.com The reaction conditions, such as temperature and the molar ratio of reactants, are critical for optimizing the yield. google.com

Another established method for synthesizing thiobisphenols is the reaction of a phenol with sulfur dichloride. However, this method can lead to a mixture of products and may result in low yields, particularly when dealing with sterically hindered phenols. google.com An alternative process involves reacting elemental sulfur with a 2,6-disubstituted phenol in the presence of a base and a promoter, such as an activated olefin or an epoxy compound. google.com This method is useful for producing monomers for various polymers. google.com

The synthesis of the precursor chlorophenols themselves is a critical aspect. For example, 2,4,6-trichlorophenol (B30397) can be synthesized by the chlorination of phenol using a catalyst like mercaptoethylamine, which helps in positioning the chlorine atoms and reducing the formation of other isomers like 2,3,6-trichlorophenol (B165527) and 2,4,5-trichlorophenol (B144370). google.com Subsequent purification by crystallization can yield a high-purity product. google.com More complex trichlorophenol derivatives can be synthesized through multi-step procedures, such as those involving Diels-Alder cycloadditions followed by acid-catalyzed rearrangement of bicyclic ketone precursors. researchgate.netinformahealthcare.com

The table below summarizes different synthetic approaches for thiobisphenols and related chlorophenols.

Product Type Reactants Key Reagents/Catalysts Reaction Conditions Reference
Sterically Hindered ThiobisphenolsSterically hindered halophenol, Metal sulfideMutual solvent (e.g., water-alcohol mixture)Heating and stirring google.com
ThiobisphenolsPhenol, Sulfur dichloride-- google.com
Thiobis-2,6-disubstituted phenol2,6-disubstituted phenol, SulfurBase, Activated olefin or epoxy compoundElevated temperatures (e.g., 80°C to 120°C) google.com
2,4,6-TrichlorophenolPhenol, ChlorineMercaptoethylamine (catalyst)Slow heating to 50-80°C google.com
Trichlorophenol Derivativesβ-substituted vinyl acetates, Tetrachloro-5,5-dimethoxycyclopentadieneAcid catalyst for rearrangementMulti-step synthesis researchgate.netinformahealthcare.com

Structure-Reactivity Relationships in Thiobis(polychlorinated) Phenols

The relationship between the chemical structure of thiobis(polychlorinated) phenols and their reactivity is a key area of research, influencing their biological activity and environmental fate. While direct studies on 6,6'-Thiobis(2,4,5-trichlorophenol) are limited, extensive research on structurally similar polychlorinated biphenyls (PCBs) and their hydroxylated metabolites (OH-PCBs) provides valuable insights. nih.govnih.gov

The number and position of chlorine atoms on the phenolic rings significantly impact the molecule's properties. For OH-PCBs, the substitution pattern dictates their ability to act as substrates or inhibitors for enzymes like sulfotransferases. nih.gov For instance, OH-PCBs with a 3,5-dichloro-4-hydroxy substitution pattern have been identified as potent inhibitors of rat sulfotransferase rSULT1A1. nih.gov The placement of chlorine atoms in the ortho- and meta-positions on either ring also results in significant differences in their enzymatic interactions. nih.gov

Quantitative structure-activity relationship (QSAR) studies on PCBs have demonstrated a strong correlation between their structure and biological potency. nih.gov The most active PCB congeners, which exhibit toxic effects similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are those with chlorine substitutions at both para positions and at least two meta positions, allowing the molecule to adopt a coplanar conformation. nih.gov This coplanarity is crucial for binding to the aryl hydrocarbon (Ah) receptor, a key step in mediating their toxic effects. nih.govwou.edu The introduction of ortho-substituents hinders this coplanarity and generally reduces the binding affinity and subsequent biological activity. nih.gov

Applying these principles to thiobis(polychlorinated) phenols suggests that the degree and pattern of chlorination, as well as the geometry imposed by the thioether bridge, will be critical determinants of their reactivity. The presence of hydroxyl groups also introduces sites for metabolic transformations, such as sulfation, which can be influenced by the surrounding chlorine atoms. nih.gov

The table below outlines key structural features and their influence on the reactivity and biological activity of related polychlorinated aromatic compounds.

Structural Feature Influence on Reactivity/Activity Example Compound Class Reference
CoplanarityHigh binding affinity to Ah receptor, leading to "TCDD-like" activity.Coplanar PCBs (e.g., 3,3',4,4'-tetrachlorobiphenyl) nih.gov
Ortho-chlorine substitutionHinders coplanarity, generally reducing Ah receptor binding and biological potency.Mono-ortho and di-ortho substituted PCBs nih.gov
Hydroxyl group positionDetermines potential for metabolic transformations like sulfation.Hydroxylated PCBs (OH-PCBs) nih.gov
Specific chlorine substitution patternsCan create potent enzyme inhibitors (e.g., 3,5-dichloro-4-hydroxy substitution for rSULT1A1).Hydroxylated PCBs (OH-PCBs) nih.gov
Halogen substitution on benzopyran ringCan enhance antioxidant properties by stabilizing free radical intermediates.Dithiocarbamic flavanones mdpi.com

Environmental Behavior of Structurally Similar Organosulfur Pollutants

The environmental fate and behavior of 6,6'-Thiobis(2,4,5-trichlorophenol) can be inferred from studies on structurally related chlorinated and organosulfur compounds. These compounds are often persistent in the environment due to the stability of the carbon-chlorine bond. researchgate.net

Chlorinated aromatic compounds can be ubiquitous environmental contaminants, found in air, water, soil, and sediment. researchgate.netnih.gov Their resistance to degradation contributes to their persistence, with some compounds remaining in the environment for decades. researchgate.net The environmental behavior of these pollutants is governed by their physical and chemical properties, such as water solubility, vapor pressure, and partitioning coefficients. osti.gov

Organosulfur compounds are also widespread in the environment and can be of both natural and anthropogenic origin. copernicus.org In aquatic systems, the addition of a sulfate (B86663) group to an organic compound, forming an organosulfate, can increase its mobility by reducing its tendency to partition to surfaces like aquifer solids. nih.govacs.org This suggests that thiobis(chlorophenols) and their transformation products could be relatively mobile in groundwater. nih.gov

The degradation of chlorinated phenols in the environment can occur through both biotic and abiotic pathways. Biodegradation can be a slow process, especially for highly chlorinated compounds. researchgate.net For instance, anaerobic bacteria can dechlorinate highly chlorinated compounds, but this often results in less chlorinated, yet still potentially harmful, derivatives. researchgate.net Photodegradation can also play a role in the transformation of these compounds in the environment. elsevierpure.com

Chlorinated polycyclic aromatic hydrocarbons (ClPAHs), another class of related pollutants, are generated through processes like pyrosynthesis, where parent PAHs react with chlorine. nih.gov This highlights a potential formation pathway for chlorinated phenols in industrial and combustion processes. nih.gov

The table below summarizes the environmental behavior of structurally similar pollutants.

Pollutant Class Key Environmental Behaviors Environmental Compartments Reference
OrganochlorinesHigh chemical stability and resistance to degradation, leading to persistence.Air, water, snow, sediments, biota researchgate.net
OrganosulfatesIncreased mobility in groundwater due to decreased partitioning to surfaces.Groundwater, aerosols nih.govacs.org
Chlorinated Polycyclic Aromatic Hydrocarbons (ClPAHs)Formed by reaction of PAHs with chlorine during pyrosynthesis; ubiquitous contaminants.Urban air, vehicle exhaust, water, sediments nih.gov
Chlorinated Paraffins (CPs)Persistent, with potential for long-range transport and bioaccumulation.Detected in almost every environmental compartment, including remote areas. researchgate.net
2,4,6-Trichlorophenol (TCP)Persistent organic pollutant; can be degraded through biodegradation and photolysis.Aquatic systems, industrial waste elsevierpure.commdpi.com

Development of Novel Analytical Methods for Complex Chlorinated Organosulfur Compounds

The detection and quantification of complex chlorinated organosulfur compounds like 6,6'-Thiobis(2,4,5-trichlorophenol) in environmental and biological matrices present significant analytical challenges. The development of robust and sensitive analytical methods is crucial for monitoring their presence and understanding their behavior.

Gas chromatography (GC) is a cornerstone technique for the analysis of chlorinated hydrocarbons. epa.gov When coupled with an electron capture detector (ECD), which is highly sensitive to halogenated compounds, GC-ECD can detect these compounds at parts-per-billion (ppb) concentrations. epa.govgcms.cz For more complex matrices, sample extraction and cleanup are critical preliminary steps. Techniques such as Soxhlet extraction, ultrasonic extraction, and accelerated solvent extraction (ASE) are commonly employed, followed by cleanup steps to remove interfering substances. epa.govgcms.cziaea.org

For definitive identification and structural elucidation, mass spectrometry (MS) is indispensable. Gas chromatography-mass spectrometry (GC-MS) provides both separation and mass analysis, allowing for the identification of specific compounds. nih.gov High-resolution mass spectrometry (HRMS) offers even greater specificity and is used to identify unknown organosulfur compounds in complex samples like fine particulate matter. nih.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another powerful tool, especially for less volatile or thermally labile compounds. researchgate.net HPLC can be coupled with various detectors, including MS (LC-MS), to analyze a wide range of organosulfur compounds. researchgate.net

For complex hydrocarbon matrices, comprehensive two-dimensional gas chromatography (GC × GC) coupled with a sulfur chemiluminescence detector (SCD) provides enhanced separation and sensitivity, enabling the analysis of sulfur compounds at the parts-per-million (ppm) level. researchgate.net

The table below provides an overview of analytical methods used for related complex chlorinated and organosulfur compounds.

Analytical Technique Detector Application Key Advantages Reference
Gas Chromatography (GC)Electron Capture Detector (ECD)Detection of chlorinated hydrocarbons in water and soil.High sensitivity to halogenated compounds. epa.govgcms.cz
GC-High Resolution Mass Spectrometry (GC-HRMS)High-Resolution Mass SpectrometerNontargeted screening of organosulfur compounds in atmospheric particles.High specificity and ability to identify unknown compounds. nih.gov
Comprehensive 2D GC (GC × GC)Sulfur Chemiluminescence Detector (SCD) / Flame Ionization Detector (FID)On-line analysis of sulfur compounds in complex hydrocarbon matrices.Enhanced separation power and sensitivity for sulfur compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC)UV, MSAnalysis of organosulfur compounds in various samples.Suitable for less volatile or thermally labile compounds. researchgate.net
Accelerated Solvent Extraction (ASE)-Extraction of chlorinated paraffins from environmental samples.Automated and efficient extraction. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.